MEthyl 3-{[(tert-butoxy)carbonyl](methoxy)amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MEthyl 3-{(tert-butoxy)carbonylamino}propanoate is an organic compound with the molecular formula C10H19NO5. It is a derivative of propanoic acid and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methoxy group. This compound is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MEthyl 3-{(tert-butoxy)carbonylamino}propanoate typically involves the reaction of tert-butoxycarbonyl-protected amino acids with methoxyamine. One common method involves the use of tert-butoxycarbonyl-protected amino acid ionic liquids as starting materials. These ionic liquids are reacted with methoxyamine in the presence of coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide to form the desired product .
Industrial Production Methods
In industrial settings, the production of MEthyl 3-{(tert-butoxy)carbonylamino}propanoate can be achieved using flow microreactor systems. This method allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds. The flow process is more versatile and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
MEthyl 3-{(tert-butoxy)carbonylamino}propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The methoxy and tert-butoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted derivatives with various functional groups.
Scientific Research Applications
MEthyl 3-{(tert-butoxy)carbonylamino}propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of MEthyl 3-{(tert-butoxy)carbonylamino}propanoate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during synthesis. The methoxy group can participate in various chemical reactions, facilitating the formation of desired products. The compound’s effects are mediated through its interactions with enzymes and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate: Similar in structure but lacks the methoxy group.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a phenyl group and a hydroxyl group, making it structurally different but functionally similar.
Uniqueness
MEthyl 3-{(tert-butoxy)carbonylamino}propanoate is unique due to the presence of both the tert-butoxycarbonyl and methoxy groups. This combination allows for versatile chemical reactivity and makes it a valuable intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial processes .
Properties
IUPAC Name |
methyl 3-[methoxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11(15-5)7-6-8(12)14-4/h6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHMBOVSMFWTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.